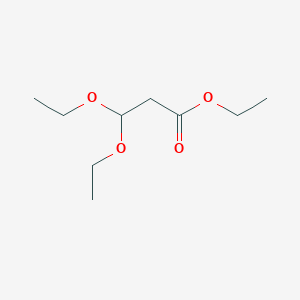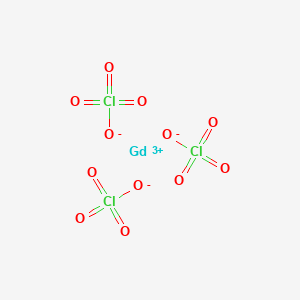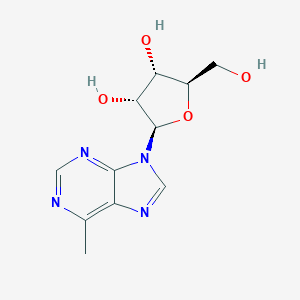
铝酸镁
描述
Magnesium aluminate is a fascinating mineral with the chemical formula MgAl₂O₄ . It belongs to the larger spinel group of minerals, which are characterized by their cubic crystal system. The name “spinel” is derived from the Latin word “spinella,” meaning little thorn, in reference to its pointed crystal form . Magnesium aluminate is known for its wide range of colors, including red, blue, green, and black, which are caused by trace amounts of various elements.
科学研究应用
Magnesium aluminate has a wide range of applications in scientific research:
作用机制
Target of Action:
Magnesium aluminate (MgAl2O4) primarily targets its crystal lattice structure. It has a cubic crystal structure with the space group of Fd-3m at ambient conditions . This compound is significant in material physics, geoscience, and even shallow upper mantle mineralogy due to its high melting point, good mechanical properties, high chemical stability, and excellent optical properties.
Biochemical Pathways:
While MgAl2O4Researchers have studied these transitions using diamond-anvil cells and multi-anvil apparatus, revealing denser phases and dissociation reactions .
Action Environment:
Environmental factors, such as pressure and temperature, significantly influence MgAl2O4's stability and behavior. For example, phase transitions occur at specific pressure and temperature ranges, affecting its crystal lattice and mechanical properties .
准备方法
Synthetic Routes and Reaction Conditions
Magnesium aluminate can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing magnesium oxide (MgO) and aluminum oxide (Al₂O₃) powders, followed by heating at high temperatures (around 1500°C) to form spinel.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain spinel nanoparticles.
Co-precipitation: In this method, metal salts are precipitated using a base, followed by washing, drying, and calcination to form spinel.
Industrial Production Methods
In industrial settings, spinel is often produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The raw materials, typically magnesium oxide and aluminum oxide, are mixed and heated in a kiln to produce spinel on a large scale .
化学反应分析
Types of Reactions
Magnesium aluminate undergoes various chemical reactions, including:
Oxidation: Magnesium aluminate can be oxidized to form different oxides depending on the metal ions present.
Reduction: Magnesium aluminate can be reduced to its constituent metal elements under specific conditions.
Substitution: Metal ions in spinel can be substituted with other metal ions, leading to the formation of different spinel compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts in aqueous solutions under controlled pH and temperature conditions.
Major Products
Oxidation: Formation of metal oxides such as aluminum oxide and magnesium oxide.
Reduction: Formation of elemental metals.
Substitution: Formation of various spinel compounds like zinc aluminate (ZnAl₂O₄) and iron aluminate (FeAl₂O₄).
相似化合物的比较
Magnesium aluminate is unique due to its cubic crystal structure and wide range of colors . Similar compounds include:
Gahnite (ZnAl₂O₄): Similar structure but contains zinc instead of magnesium.
Hercynite (FeAl₂O₄): Contains iron instead of magnesium.
Magnetite (Fe₃O₄): An inverse spinel with magnetic properties.
Magnesium aluminate stands out due to its versatility and wide range of applications in various fields.
属性
IUPAC Name |
dialuminum;magnesium;oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Mg.4O/q2*+3;+2;4*-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMZXLIURMNTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12068-51-8, 11137-98-7 | |
| Record name | Aluminate (AlO21-), magnesium (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAGNESIUM ALUMINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAJ0L824IZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of Magnesium aluminate spinel?
A1: Magnesium aluminate spinel, often referred to simply as spinel, has the molecular formula MgAl2O4. Its molecular weight is 142.26 g/mol.
Q2: What spectroscopic data is available for characterizing spinel?
A2: Spinel can be characterized using a variety of spectroscopic techniques:
- X-ray Diffraction (XRD): XRD is commonly used to determine the crystal structure and phase purity of spinel. [, , , , , , , ]
- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology, grain size, and surface features of spinel materials. [, , , , , ]
- Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, enabling the visualization of nanoscale features, defects, and interfaces in spinel. [, , , ]
- Mössbauer Spectroscopy: This technique is particularly useful for studying the oxidation states and coordination environments of iron in iron-containing spinels (e.g., ferritchromite, magnetite). []
- Infrared Spectroscopy (IR): IR spectroscopy, including both near-infrared (NIR) and mid-infrared (MIR), can identify characteristic vibrational modes of spinel and its constituent elements, providing information about its composition and structure. [, , ]
Q3: How does the stoichiometry of spinel affect its properties and applications?
A3: Spinel's stoichiometry, particularly the ratio of MgO to Al2O3, significantly influences its properties and suitability for various applications. [, ] For example, deviations from the ideal 1:1 MgO:Al2O3 ratio can:
- Influence sintering behavior: Al2O3-rich compositions may experience enhanced grain growth, affecting densification during pressureless sintering. []
- Impact optical properties: Stoichiometry variations can lead to differences in refractive index and optical scattering. []
- Alter mechanical strength: Grain boundary chemistry, affected by stoichiometry, plays a role in spinel's mechanical properties. []
- Modify surface reactivity: Non-stoichiometry and associated defect structures can alter the adsorption behavior of gases like water vapor on the spinel surface. []
Q4: How does LiF act as a sintering additive in transparent spinel fabrication?
A4: LiF is a common sintering additive used to enhance the densification and transparency of spinel ceramics. Its effects are multifaceted: []
- Trade-offs: While beneficial for densification, LiF can also lead to grain boundary embrittlement, optical scattering, and reduced conductivity if not carefully controlled during processing. []
Q5: What are some of the key applications of spinel?
A5: Spinel's unique combination of properties makes it suitable for a wide range of applications:
- Transparent Armor: Its high hardness, strength, and transparency make it an attractive material for transparent armor applications. []
- Optical Windows and Domes: Spinel exhibits excellent transmission across a broad wavelength range, from the ultraviolet (UV) to the mid-infrared (MIR), making it valuable for optical components in demanding environments. [, , ]
- Refractory Materials: Its high melting point and chemical inertness make it suitable for refractory applications, including crucibles, furnace linings, and ladle nozzles for molten metal processing. []
- Catalyst and Catalyst Support: Spinel can act as a catalyst or catalyst support in various chemical reactions, including humidity sensing, gas sensing, and dry reforming of methane. [, , ]
- Imaging Applications: Spinel's ruggedness and transmission properties make it valuable for imaging applications, particularly those requiring thick windows or complex geometries. []
Q6: How does the cooling rate affect the crystallization behavior of slags containing spinel?
A6: Cooling rate plays a crucial role in the crystallization behavior of slags containing spinel (MgAl2O4): []
- Implications for Slag Processing: Controlling the cooling rate is essential for optimizing the formation and properties of spinel-containing slags. Rapid cooling is preferable to minimize the formation of leachable chromium-bearing silicate phases, improving the recycling efficiency of stainless-steel slags. []
Q7: How does spinel contribute to the performance of ladle nozzles used in vacuum casting of steel?
A7: Alumina-spinel castables are used in ladle nozzles for vacuum casting of steel due to their: []
- Improved Casting Quality: The use of these specialized nozzles ensures continuous casting of large volumes of high-quality steel, extending the service life of steel structures and components. []
Q8: How is computational chemistry used to study spinel materials?
A8: Computational chemistry, particularly density functional theory (DFT) calculations, plays a vital role in understanding and predicting the properties of spinel materials:
- Phase Stability: DFT can predict the relative stabilities of different spinel phases, including charge-ordered and charge-disordered structures. [, ]
- Electrochemical Properties: Calculations can be used to model the voltage profiles of lithium-ion battery cathodes containing spinel materials (e.g., LiNi2O4, LiCoO2) and to investigate the mechanisms of lithium diffusion within the spinel lattice. [, ]
- Defect Chemistry: DFT aids in understanding the formation energies and electronic properties of defects in spinel, such as oxygen vacancies, which are crucial for applications in catalysis and gas sensing. []
- Material Design: Computational modeling enables the exploration of novel spinel compositions and structures with tailored properties for specific applications. []
Q9: How is the composition of chromian spinel used to understand the origin and evolution of mantle rocks?
A9: Chromian spinel is a common accessory mineral in mantle peridotites, and its composition provides valuable insights into the petrogenesis and evolution of these rocks:
- Melting Indicators: The Cr# [Cr/(Cr + Al)] and Mg# [Mg/(Mg + Fe2+)] ratios of chromian spinel are sensitive indicators of the degree of partial melting experienced by the mantle source. Higher Cr# values generally indicate greater degrees of melting. [, , ]
- Melt-Rock Interaction: Variations in the composition of chromian spinel, especially enrichments in TiO2, can indicate interaction with migrating melts. These variations provide clues about the composition of the infiltrating melts and the processes involved in melt-rock reaction. [, , ]
- Tectonic Setting: The geochemistry of chromian spinel, combined with other petrological and geochemical data, can be used to distinguish between different tectonic settings of mantle peridotite formation, such as mid-ocean ridges (MOR) and supra-subduction zones (SSZ). [, , ]
Q10: What is the significance of "dunitic envelopes" around podiform chromitite deposits?
A10: Podiform chromitite deposits, major sources of chromium ore, often exhibit a characteristic "dunitic envelope," a zone of dunite (olivine-rich rock) surrounding the chromitite body. This feature provides clues about the deposit's formation: []
- Implications for Exploration: Understanding the formation of dunitic envelopes is crucial for chromite exploration, as the presence of dunite can be an indicator of potential chromite mineralization at depth. []
Q11: What is the role of boninite magmatism in the formation of podiform chromite deposits?
A11: Boninite is a distinctive type of magma that is typically associated with supra-subduction zone settings, particularly during the early stages of subduction. Its relationship to podiform chromite deposits is complex: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















